![molecular formula C14H20N2O2 B7473574 N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)
N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1980s, and since then, numerous studies have been conducted to explore its mechanism of action and potential applications in cancer therapy.
Mechanism of Action
DMXAA exerts its anti-cancer effects by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. DMXAA specifically activates the STING (stimulator of interferon genes) pathway, which leads to the production of type I interferons and other cytokines.
Biochemical and Physiological Effects:
DMXAA has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). DMXAA has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is that it is relatively easy to synthesize and has a well-established mechanism of action. However, DMXAA has limited solubility in water, which can make it difficult to administer in vivo. Additionally, DMXAA has been shown to have variable efficacy in different types of cancer, which may limit its clinical utility.
Future Directions
There are several potential directions for future research on DMXAA. One area of interest is the development of more effective formulations or delivery methods for DMXAA, which could improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that could predict which patients are most likely to benefit from DMXAA therapy. Finally, there is ongoing research on the use of DMXAA in combination with other cancer therapies, such as immunotherapy and targeted therapy, to improve treatment outcomes.
Synthesis Methods
DMXAA can be synthesized in a multi-step process that involves the reaction of 2,5-dimethylbenzoyl chloride with dimethylamine to produce the intermediate N,N-dimethyl-2,5-dimethylbenzamide. This intermediate is then reacted with oxalyl chloride to form N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide.
Scientific Research Applications
DMXAA has been extensively studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. DMXAA has also been shown to enhance the anti-tumor effects of radiation therapy and chemotherapy.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-7-11(2)12(8-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSKKFACCCQMPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)N(C)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.